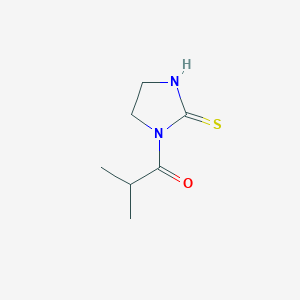
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one is a heterocyclic compound that belongs to the class of thiohydantoins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one typically involves the reaction of dehydroabietylamine with isothiocyanate and ethyl bromoacetate. The reaction conditions include the sequential addition of reagents, which leads to the formation of the desired product . The process can be optimized by adjusting the reaction temperature, solvent, and reaction time to achieve higher yields and purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up by using industrial reactors and optimizing the reaction parameters to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Applications De Recherche Scientifique
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antibacterial properties against pathogens like Staphylococcus aureus.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, which are crucial for bacterial survival and replication . The compound’s ability to bind to these targets disrupts their normal function, leading to antibacterial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: An anticonvulsant medication with a similar thiohydantoin structure.
Ethotoin: Another anticonvulsant with a similar structure.
Mephenytoin: Used as an anticonvulsant and shares structural similarities.
Uniqueness
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike other thiohydantoins, it has shown promising results in antibacterial and anticancer studies, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C7H12N2OS |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
2-methyl-1-(2-sulfanylideneimidazolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)6(10)9-4-3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) |
Clé InChI |
PXLHOWKZSUWGOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1CCNC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


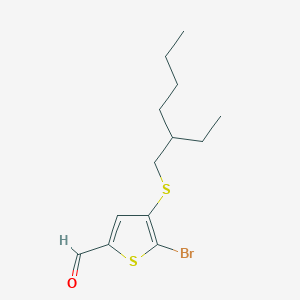
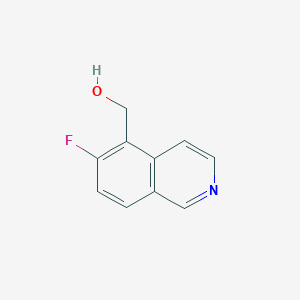
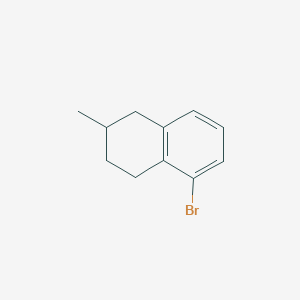

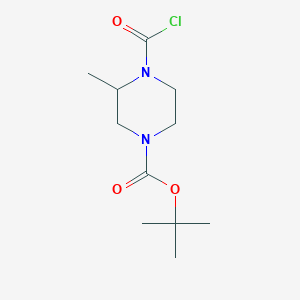
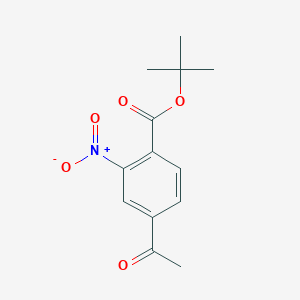
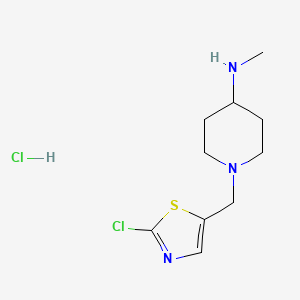

![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)


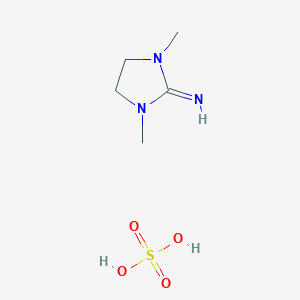
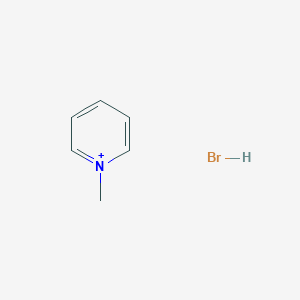
![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)
